molecular formula C7H6IKO3S B7987333 Potassium 2-iodo-5-methylbenzenesulfonate CAS No. 1093215-92-9

Potassium 2-iodo-5-methylbenzenesulfonate

Cat. No.: B7987333
CAS No.: 1093215-92-9
M. Wt: 336.19 g/mol
InChI Key: LFQHEPUFDZVNHD-UHFFFAOYSA-M
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Description

Contextualizing Hypervalent Iodine Chemistry in Modern Organic Synthesis

Hypervalent iodine compounds, which are molecules where an iodine atom formally possesses more than the typical eight valence electrons, have become indispensable tools in contemporary organic synthesis. rsc.org Their utility stems from their unique reactivity, often mimicking that of transition metals, while being entirely metal-free and thus avoiding concerns of heavy metal contamination in final products. rsc.org These reagents are lauded for their mild reaction conditions, high selectivity, and often environmentally friendly nature. rsc.org

The reactivity of hypervalent iodine compounds is centered on the electrophilicity of the iodine center and its ability to undergo facile ligand exchange and reductive elimination. This allows them to participate in a wide array of chemical transformations, including oxidations, arylations, and fluorinations. Notably, they are often employed as powerful oxidizing agents, capable of selectively oxidizing alcohols to aldehydes and ketones without over-oxidation to carboxylic acids, a common challenge with many other oxidants. The development of catalytic systems using hypervalent iodine reagents, where a stoichiometric terminal oxidant regenerates the active hypervalent iodine species, represents a significant advancement towards greener and more atom-economical processes.

Overview of Arylsulfonate Derivatives in Catalysis and Chemical Transformations

Arylsulfonate derivatives are a versatile class of organic compounds with broad applications in catalysis and chemical synthesis. Their utility is largely dictated by the properties of the sulfonate group (-SO3R), which can function as an effective directing group or a good leaving group in various transformations.

As directing groups, arylsulfonates can guide the functionalization of specific C-H bonds, typically at the ortho position, in transition metal-catalyzed reactions. researchgate.netnih.gov This is achieved through the coordination of the sulfonate oxygen atoms to a metal center, bringing the catalyst into close proximity to the target C-H bond and facilitating its activation. researchgate.net This strategy allows for the construction of complex molecular architectures with high regioselectivity. researchgate.net

Furthermore, the sulfonate moiety is an excellent leaving group, a property exploited in numerous cross-coupling reactions. Aryl sulfonates, such as triflates and tosylates, are common substrates in palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. nih.gov The ability of the sulfonate group to be readily displaced makes these derivatives valuable precursors for the synthesis of a wide range of substituted aromatic compounds.

Research Trajectories of Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) as a Precursor Compound

Potassium 2-iodo-5-methylbenzenesulfonate has garnered significant attention as a stable, crystalline solid that serves as an effective pre-catalyst, or precursor, for the in-situ generation of the highly active hypervalent iodine(V) oxidant, 2-iodyoxybenzenesulfonic acid (IBS). nih.govsigmaaldrich.com This approach circumvents the handling of potentially unstable or explosive hypervalent iodine reagents. The presence of the electron-withdrawing sulfonate group ortho to the iodine atom significantly enhances the reactivity of the resulting IBS compared to its parent compound, 2-iodyoxybenzoic acid (IBX). nih.gov

Research has demonstrated that catalytic amounts of this compound, in the presence of a stoichiometric terminal oxidant like Oxone (potassium peroxymonosulfate), can efficiently and selectively catalyze the oxidation of a wide range of substrates. nih.govsigmaaldrich.com This catalytic system has proven particularly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones with high yields and under mild conditions. sigmaaldrich.com

A notable application of this catalytic system is the regioselective oxidation of phenols to ortho-quinones. nih.gov This transformation is of significant synthetic value as o-quinones are versatile building blocks in the synthesis of various natural products and pharmaceuticals. nih.gov The use of this compound as a precursor to the active IBS catalyst provides a greener and more efficient alternative to stoichiometric heavy metal oxidants. nih.govsigmaaldrich.com

The following tables summarize key research findings on the applications of this compound as a precursor and the utility of arylsulfonate derivatives in catalysis.

Table 1: Oxidation of Alcohols and Phenols using in-situ generated 2-Iodoxybenzenesulfonic Acid (IBS) from its Precursor

SubstrateProductCatalyst Loading (mol%)OxidantSolventTime (h)Yield (%)Reference
1-PhenylethanolAcetophenone1OxoneAcetonitrile0.599 sigmaaldrich.com
Benzyl alcoholBenzaldehyde1OxoneAcetonitrile0.598 sigmaaldrich.com
CyclohexanolCyclohexanone1OxoneAcetonitrile0.599 sigmaaldrich.com
2-Naphthol1,2-Naphthoquinone5OxoneEthyl Acetate (B1210297)192 nih.gov
2,4-Di-tert-butylphenol3,5-Di-tert-butyl-o-benzoquinone5OxoneEthyl Acetate2473 nih.gov

Table 2: Arylsulfonate Derivatives in Catalytic Reactions

Reaction TypeSubstrateCoupling PartnerCatalystProductYield (%)Reference
C-H Acetoxylation2-Phenylpyridine-Pd(OAc)22-(2-Acetoxyphenyl)pyridine88 nih.gov
C-H ArylationN-Phenyl-2-aminopyridineBenzene (B151609)Pd(OAc)2N-(2-Biphenylyl)-2-aminopyridine95 nih.gov
Suzuki Coupling6-Fluoro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)purinePhenylboronic acidPd(PPh3)46-Phenyl-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)purine85 nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-iodo-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S.K/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQHEPUFDZVNHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IKO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694988
Record name Potassium 2-iodo-5-methylbenzene-1-sulfonate
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Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093215-92-9
Record name Potassium 2-iodo-5-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1093215-92-9
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Synthetic Methodologies and Lifecycle of Potassium 2 Iodo 5 Methylbenzenesulfonate

In Situ Generation Methodologies for Active Hypervalent Iodine Species

Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) is primarily utilized as a pre-catalyst, which is converted in situ to the catalytically active hypervalent iodine(V) species. sigmaaldrich.comsigmaaldrich.com This methodology circumvents the need to handle potentially unstable or explosive hypervalent iodine reagents directly. The most common approach involves the oxidation of the parent iodoarene using a strong terminal oxidant, with potassium peroxymonosulfate (B1194676) (Oxone) being the preeminent choice. sigmaaldrich.comorganic-chemistry.org

The active catalyst generated from Potassium 2-iodo-5-methylbenzenesulfonate is the corresponding 2-iodylbenzenesulfonic acid (IBS). organic-chemistry.org The generation process involves the oxidation of the iodine(I) center of the precursor to an iodine(V) center. Research by Ishihara and colleagues has demonstrated that 2-iodylbenzenesulfonic acid is an exceptionally active catalyst for the selective oxidation of alcohols. sigmaaldrich.comorganic-chemistry.org The methyl group on the benzene (B151609) ring may further influence the catalyst's reactivity and stability.

The general mechanism for the in situ generation can be depicted as the oxidation of the relatively inert iodo-compound to the highly reactive iodyl-compound, which then participates in the primary oxidative transformation, for instance, the conversion of an alcohol to an aldehyde or ketone. nsf.govmdpi.com This process is central to the compound's role as a "greener" alternative to stoichiometric hypervalent iodine oxidants, as it allows for the use of only a catalytic amount of the iodine species. sigmaaldrich.comsigmaaldrich.com

Electrochemical methods also present a viable, green alternative for generating hypervalent iodine species in situ. nih.govnih.gov Anodic oxidation of iodoarenes in specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce stable iodine(III) reagents. acs.org This technique avoids the use of chemical oxidants, thereby reducing waste. acs.org While not specifically detailed for this compound in the provided context, it represents a significant methodology in the field for related iodoarenes. nih.gov

The table below summarizes the oxidation of various alcohols using a catalytic system where the active hypervalent iodine(V) species is generated in situ.

Table 1: Catalytic Oxidation of Alcohols using in situ Generated 2-Iodoxybenzenesulfonic Acid (IBS)

Substrate (Alcohol) Product Oxidant Catalyst System Yield
1-Phenylethanol Acetophenone Oxone 2-Iodoxybenzenesulfonic acid High
Benzyl alcohol Benzaldehyde Oxone 2-Iodoxybenzenesulfonic acid High
4-Bromobenzyl alcohol 4-Bromobenzaldehyde (B125591) Oxone This compound Not specified
4-Bromobenzyl alcohol 4-Bromobenzoic acid Oxone (excess) This compound Not specified

This table is representative of the types of transformations possible with IBS-catalyzed systems as described in the literature. organic-chemistry.orgnsf.gov

Recovery and Regeneration Strategies within Catalytic Cycles

A significant advantage of using water-soluble iodoarene precursors like this compound is the potential for recovery and reuse, a key principle of green chemistry. sigmaaldrich.comresearchgate.net The catalytic cycle involves both the reduction of the active iodine(V) species during the oxidation of the substrate and its subsequent regeneration.

Quantitative Recovery as a Co-product

After the hypervalent iodine(V) species oxidizes the substrate, it is reduced to a lower oxidation state, typically the parent iodine(I) compound, this compound. mdpi.com Due to its nature as a potassium sulfonate salt, the compound exhibits good water solubility. This property facilitates its separation from the typically less polar organic products, which can be extracted with an organic solvent. The aqueous layer, now containing the reduced iodine precursor, can then be treated for regeneration. researchgate.net

Research on the related compound, potassium 4-iodylbenzenesulfonate (PIBS), has demonstrated that the reduced form can be effectively recovered from the aqueous phase of the reaction mixture. In one study, the recovery yield was as high as 92% after re-oxidation. researchgate.net This high recovery rate underscores the economic and environmental benefits of using such recyclable reagents. researchgate.netpsu.edu

Oxidative Regeneration to Hypervalent Iodine(III) and Iodine(V) Reagents

The cornerstone of the catalytic cycle is the efficient regeneration of the active hypervalent iodine species from its reduced form. researchgate.net The terminal oxidant, which is used in stoichiometric amounts, re-oxidizes the recovered iodo-compound back to its active hypervalent state. acs.org

Oxone is frequently employed for this purpose. mdpi.combeilstein-journals.org The catalytic cycle for the oxidation of alcohols using 2-iodoxybenzenesulfonic acid (IBS) illustrates this process clearly:

The iodine(I) precursor (e.g., this compound) is oxidized by Oxone to the active iodine(V) species (IBS). mdpi.com

The IBS catalyst oxidizes the alcohol substrate to a carbonyl compound, during which the iodine(V) is reduced to an iodine(III) intermediate. mdpi.com

This intermediate undergoes further reaction and reductive elimination, yielding the final product and the initial iodine(I) species. mdpi.com

The recovered iodine(I) species is then re-oxidized by Oxone, re-entering the catalytic cycle. nsf.govmdpi.com

The selective preparation of 2-iodoxybenzenesulfonic acid can also be achieved using sodium periodate (B1199274) as the oxidant in water, which can provide near-quantitative conversion to the iodine(V) product. beilstein-journals.orgnih.gov This demonstrates that various oxidants can be employed for the regeneration step, depending on the specific reaction conditions and desired selectivity. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Type
This compound C₇H₆IKO₃S Pre-catalyst
Oxone 2KHSO₅·KHSO₄·K₂SO₄ Terminal Oxidant
2-Iodoxybenzenesulfonic acid (IBS) C₇H₇IO₅S Active Catalyst (Iodine V)
1-Phenylethanol C₈H₁₀O Substrate
Acetophenone C₈H₈O Product
Benzyl alcohol C₇H₈O Substrate
Benzaldehyde C₇H₆O Product
4-Bromobenzyl alcohol C₇H₇BrO Substrate
4-Bromobenzaldehyde C₇H₅BrO Product
4-Bromobenzoic acid C₇H₅BrO₂ Product
Sodium periodate NaIO₄ Oxidant
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) C₃H₂F₆O Solvent
Potassium 4-iodylbenzenesulfonate (PIBS) C₆H₄IKO₅S Recyclable Reagent (Iodine V)

Catalytic Applications in Oxidative Transformations

Mechanism of Active Catalyst Formation

The catalytic activity hinges on the formation of a pentavalent iodine species from the stable, commercially available potassium 2-iodo-5-methylbenzenesulfonate (B12818540). This transformation is achieved in the reaction mixture through the action of a powerful terminal oxidant.

In Situ Generation of 2-Iodoxy-5-methylbenzenesulfonic Acid (5-Me-IBS)

The active catalyst, 2-Iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS), is generated in situ from its precursor, potassium 2-iodo-5-methylbenzenesulfonate. researchgate.netacs.org This precursor is often referred to as pre-5-Me-IBS. The generation of the active iodine(V) species occurs through oxidation of the iodine(I) center in the precursor. nih.govresearchgate.net This process avoids the need to handle the potentially explosive and poorly soluble stoichiometric hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX). organic-chemistry.orgnih.gov The presence of the electron-donating methyl group on the benzene (B151609) ring in 5-Me-IBS enhances its catalytic activity compared to the unsubstituted 2-Iodoxybenzenesulfonic acid (IBS). researchgate.netnih.gov

Selective Oxidation of Organic Substrates

The catalytic system generated from this compound and Oxone is a versatile and highly selective method for the oxidation of various organic functional groups. nih.gov By carefully controlling the reaction conditions, a range of valuable carbonyl compounds can be synthesized.

Conversion of Alcohols to Aldehydes and Carboxylic Acids

This catalytic system demonstrates remarkable efficiency and selectivity in the oxidation of alcohols. nih.govresearchgate.netnih.gov Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids by controlling the reaction conditions, particularly the amount of Oxone used. nih.govacsgcipr.org Secondary alcohols are efficiently converted to the corresponding ketones. nih.govnih.gov The reactions are typically carried out under non-aqueous conditions in solvents like ethyl acetate (B1210297) or acetonitrile, and the system shows high chemoselectivity, tolerating various other functional groups. nih.govresearchgate.net

Table 1: Selective Oxidation of Various Alcohols Catalyzed by In Situ Generated 5-Me-IBS

Data sourced from multiple studies showcasing the versatility of the 5-Me-IBS/Oxone system. researchgate.netnih.gov

Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones

Beyond simple alcohol oxidation, the 5-Me-IBS/Oxone system effectively catalyzes the oxidative rearrangement of tertiary allylic alcohols to produce β-disubstituted α,β-unsaturated ketones, commonly known as enones. acs.orgnih.govnih.gov This transformation is a valuable tool in organic synthesis. nih.govorganic-chemistry.orgacs.org The reaction proceeds efficiently for both cyclic and acyclic substrates. researchgate.net The addition of an inorganic base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can enhance the reaction and broaden the substrate scope. acs.orgnih.gov The 5-Me-IBS catalyst has been shown to be more effective than the unsubstituted IBS for this particular transformation. researchgate.net

Table 2: Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones

Data compiled from research on the 5-Me-IBS catalyzed rearrangement of various allylic alcohols. nih.govnih.gov

Exploration of Substrate Scope and Functional Group Tolerance

Extensive research has demonstrated the broad substrate scope and excellent functional group tolerance of the catalytic system derived from this compound. nih.gov The mild reaction conditions allow for the oxidation of alcohols containing sensitive functional groups that might not be compatible with harsher, traditional oxidants. researchgate.netbohrium.com For instance, the system is compatible with epoxides, Boc-protected amines, and various protecting groups commonly used in organic synthesis. researchgate.net The chemoselectivity is a key advantage; primary alcohols can be oxidized in the presence of secondary alcohols under certain conditions, and benzylic alcohols are generally oxidized more readily than aliphatic ones. nih.govresearchgate.net This wide applicability makes it a powerful tool for the synthesis of complex molecules. nih.gov

Control of Chemoselectivity and Regioselectivity in Oxidation Reactions

The catalytic system derived from this compound demonstrates remarkable control over both chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions on a molecule).

Chemoselectivity: A significant application of this catalyst is in the oxidation of alcohols. The outcome of the reaction can be finely tuned by controlling the reaction conditions, particularly the amount of the terminal oxidant, Oxone. Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids. Using a near-stoichiometric amount of Oxone (0.6-0.8 equivalents) favors the formation of aldehydes, while an excess of Oxone (e.g., 1.2 equivalents) leads to the corresponding carboxylic acid. nih.govresearchgate.net Secondary alcohols are consistently oxidized to ketones. nih.govsci-hub.se This catalytic system exhibits excellent chemoselectivity, allowing for the oxidation of hydroxyl groups in the presence of other sensitive functionalities. For instance, secondary alcohols can be selectively oxidized to ketones even in the presence of primary hydroxyl groups. organic-chemistry.org

Chemoselective Oxidation of Alcohols Catalyzed by in situ Generated 2-Iodoxy-5-methylbenzenesulfonic acid
SubstrateEquivalents of OxoneProductYield (%)
4-Bromobenzyl alcohol (Primary)~0.84-Bromobenzaldehyde (B125591)High
4-Bromobenzyl alcohol (Primary)>1.24-Bromobenzoic acidHigh
1-Phenylethanol (Secondary)~1.2Acetophenone>95
Octan-2-ol (Secondary)~1.2Octan-2-one~90

Regioselectivity: The catalyst also provides excellent regiocontrol in the oxidation of phenols. Electron-rich phenols are selectively oxidized to ortho-quinones (o-quinones) in good to excellent yields. chemrxiv.orgyoutube.combeilstein-journals.orgresearchgate.net This is a significant transformation as many other oxidation methods for phenols yield the thermodynamically more stable para-quinones (p-quinones). chemrxiv.org The regioselectivity is attributed to the initial coordination of the hypervalent iodine species to the phenolic hydroxyl group, followed by an intramolecular oxygen transfer to the more nucleophilic and less sterically hindered ortho position. youtube.comresearchgate.net This method is limited to phenols bearing at least one electron-donating group; phenols with electron-withdrawing groups often fail to react. youtube.com

Regioselective Oxidation of Phenols to o-Quinones
Phenol SubstrateProductYield (%)
2-Methylphenol2-Methyl-1,2-benzoquinoneHigh
4-Methoxy-2-methylphenol4-Methoxy-2-methyl-1,2-benzoquinone85
2-tert-Butyl-4-methylphenol2-tert-Butyl-4-methyl-1,2-benzoquinone92
Naphth-2-ol1,2-Naphthoquinone95

Mechanistic Elucidation of Catalytic Cycles

The catalytic cycle for oxidations mediated by this compound involves the continuous regeneration of the active iodine(V) species from the iodine(I) precursor.

Detailed Reaction Pathways and Identification of Key Intermediates

The generally accepted mechanism for the catalytic oxidation of an alcohol is as follows:

Catalyst Activation: The precatalyst, this compound, is oxidized by a terminal oxidant like Oxone to the active hypervalent iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS-Me). nsf.govresearchgate.net

Ligand Exchange: The alcohol substrate coordinates to the iodine(V) center, displacing a ligand (e.g., water or another molecule of alcohol) to form an alkoxyperiodinane intermediate. rsc.orgacsgcipr.org This step is typically a rapid equilibrium.

Reductive Elimination: This is often the rate-determining step of the oxidation. It involves a process described as a "hypervalent twist" or pseudorotation of the alkoxyperiodinane intermediate, followed by the concerted abstraction of the α-proton of the alcohol by one of the oxygen atoms attached to the iodine. nih.govresearchgate.net This leads to the formation of the carbonyl product and the reduced iodine(III) species.

Further Reduction and Catalyst Regeneration: The iodine(III) species is further reduced to the starting iodine(I) compound, 2-iodo-5-methylbenzenesulfonic acid. This reduced precatalyst is then re-oxidized by Oxone back to the active iodine(V) species, completing the catalytic cycle. nsf.gov

Influence of Aryl Substituents on Hypervalent Iodine Reactivity and Catalytic Efficiency

The substituents on the aryl ring of the iodoarene catalyst have a profound effect on its reactivity and efficiency. For 2-iodoxybenzenesulfonic acid catalysts, electron-donating groups generally enhance the catalytic activity.

The presence of the 5-methyl group in this compound is advantageous. Compared to the unsubstituted 2-iodoxybenzoic acid (IBX) or 2-iodoxybenzenesulfonic acid (IBS), catalysts with electron-donating substituents like methyl or methoxy groups exhibit superior performance. nih.govresearchgate.net

The enhanced activity is attributed to electronic effects. Theoretical calculations indicate that the sulfonic acid group, particularly in its ionized form, creates a more ionic character in the intramolecular hypervalent iodine-oxygen bond (I–OSO2). nih.govresearchgate.net This increased ionicity is believed to lower the energy barrier for the "hypervalent twist" of the crucial alkoxyperiodinane intermediate, thereby accelerating the rate-determining reductive elimination step. nih.govresearchgate.net Electron-donating groups, such as the 5-methyl group, further enhance this effect, leading to a more active catalyst.

Applications As a Chemical Intermediate and Reagent

Role as a Byproduct in the Synthesis of Heterocyclic Compounds

The formation of Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) as a byproduct is notably observed in the synthesis of certain sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.

A notable example of Potassium 2-iodo-5-methylbenzenesulfonate's role as a byproduct is in the synthesis of thiazoles from the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides. This reaction provides a convenient route to substituted thiazoles, which are prevalent in many biologically active compounds.

Reaction Scheme: 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide + Thioamide → Thiazole + this compound

This recyclable nature of the byproduct underscores a green chemistry approach within this synthetic methodology.

Broader Utility in Multi-Step Organic Synthesis as a Precursor or Auxiliary Reagent

Beyond its role as a byproduct, this compound, or more accurately the active species derived from it, 2-iodoxybenzenesulfonic acid (IBS), has been identified as a highly active catalyst for the oxidation of alcohols. This catalytic activity makes it a valuable auxiliary reagent in multi-step organic syntheses where the conversion of alcohols to aldehydes, ketones, or carboxylic acids is a critical transformation.

Research by Ishihara and coworkers has shown that 2-iodoxybenzenesulfonic acid, which can be generated in situ from its corresponding sodium or potassium salt, is a significantly more active catalyst than modified 2-iodoxybenzoic acids (IBXs) for the oxidation of alcohols using Oxone® as the terminal oxidant. nih.govacs.orgorganic-chemistry.org This catalytic system operates efficiently under nonaqueous conditions, which is advantageous as Oxone® is largely insoluble in most organic solvents. nih.gov

The oxidation reactions are typically carried out in solvents such as nitromethane, acetonitrile, or ethyl acetate (B1210297), with catalyst loadings as low as 0.05–5 mol%. nih.gov This method is highly efficient and selective for the oxidation of both primary and secondary alcohols to the corresponding carbonyl compounds. nih.govorganic-chemistry.org

Table 1: Catalytic Oxidation of Alcohols using 2-Iodoxybenzenesulfonic Acid (IBS) and Oxone®

Substrate (Alcohol) Product Catalyst Loading (mol%) Solvent Yield (%)
1-Phenylethanol Acetophenone 1 Acetonitrile 99
Benzyl alcohol Benzaldehyde 1 Acetonitrile 98
Cyclohexanol Cyclohexanone 1 Acetonitrile 99

Data compiled from research by Ishihara and coworkers. nih.gov

The enhanced reactivity of 2-iodoxybenzenesulfonic acid is attributed to the relatively ionic character of the intramolecular hypervalent iodine-OSO₂ bond, which is believed to lower the energy barrier for the transformation of the alkoxyperiodinane intermediate. nih.gov This catalytic system represents a greener and more efficient alternative to stoichiometric hypervalent iodine oxidants like Dess-Martin periodinane (DMP) and IBX, as the waste products can be easily removed by filtration. nih.govnih.gov The ability to facilitate this key functional group transformation with high efficiency and selectivity solidifies the role of this compound's derivative as a crucial auxiliary reagent in the toolkit of modern organic synthesis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and bonding of chemical systems. For Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) and its active catalytic forms, DFT calculations provide fundamental insights into the distribution of electrons, the nature of chemical bonds, and the geometric parameters that govern its reactivity.

Detailed research findings from DFT studies focus on the geometric and electronic properties of the iodine center. In its resting state as an iodoarene, the iodine atom is in the +1 oxidation state. Upon activation to a hypervalent iodine(III) or iodine(V) species, the bonding around the iodine center changes dramatically. DFT calculations are used to model these changes, accurately predicting key structural parameters. For instance, structure-reactivity analyses on related hypervalent iodine reagents have shown a direct correlation between computationally derived bond lengths and angles and the experimentally observed reaction yields. frontiersin.org The geometry of the hypervalent bond, specifically the X-I-C angle (where X is a ligand and C is the carbon of the benzene (B151609) ring), is a critical determinant of the reagent's efficacy. Angles closer to the idealized 180° for a linear arrangement can sometimes lead to lower reactivity, suggesting that a "sweet-spot" geometry of around 165° may be optimal for certain transformations. frontiersin.org

These computational models allow for a systematic analysis of how substituents on the aromatic ring influence the electronic environment of the iodine atom, thereby fine-tuning its reactivity.

Table 1: Key Structural Parameters Investigated by DFT

Parameter Description Typical Focus of Investigation
I-C Bond Length The distance between the iodine atom and the carbon atom of the benzene ring. Changes upon oxidation from I(I) to I(III)/I(V); correlation with catalyst stability.
I-O Bond Length The distance between the iodine atom and oxygen ligands in the active hypervalent species. Critical for understanding ligand exchange and reductive elimination steps.
X-I-C Bond Angle The angle formed by a ligand, the central iodine atom, and the ring carbon. Directly correlated with the reactivity of the hypervalent species in vinylation and other reactions. frontiersin.org
Mulliken/NBO Charges Calculated atomic charges on the iodine, oxygen, and sulfur atoms. Quantifies the electrophilicity of the iodine center and the electron-donating/withdrawing effects of the sulfonate group.

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the electron-accepting (electrophilic) nature of the catalyst and its potential reactivity with nucleophiles. |

**5.2. Mechanistic Probing through Computational Simulations

Computational simulations are indispensable for mapping out the complex reaction pathways involved in catalysis. For reactions utilizing Potassium 2-iodo-5-methylbenzenesulfonate, these simulations provide a step-by-step view of the catalytic cycle.

Computational studies, particularly DFT, are used to model this entire cycle. Researchers can calculate the relative energies of all reactants, intermediates, transition states, and products. This energetic mapping reveals the rate-determining step of the reaction and provides a quantitative basis for the observed reactivity. Transition state analysis is particularly important; for example, in certain oxidative cyclization reactions mediated by hypervalent iodine, a characteristic "butterfly-type" transition state has been identified through computational modeling. acs.org By locating the transition state structures and calculating their associated energy barriers (activation energies), chemists can predict how modifications to the catalyst structure will impact the reaction rate and efficiency. Studies on related systems have shown that both electronic and steric factors, which can be quantified computationally, influence the reaction outcome. frontiersin.org

Table 2: Hypothetical Steps in a Hypervalent Iodine Catalytic Cycle

Step Description Computational Focus
1. Activation Oxidation of the I(I) pre-catalyst to the active I(V) species by a terminal oxidant (e.g., Oxone). Modeling the interaction with the oxidant; calculating the energy barrier for oxidation.
2. Ligand Exchange The substrate (e.g., an alcohol) coordinates to the I(V) center, displacing a ligand. Calculating the binding energy of the substrate to the iodine center.
3. Oxidative Transfer The substrate is oxidized, and a functional group is transferred. Locating the transition state for the key bond-forming/bond-breaking step; calculating the activation energy.
4. Reductive Elimination The oxidized product is released from the iodine center. Modeling the dissociation of the product from the spent catalyst.

| 5. Catalyst Regeneration | The iodine center is reduced back to I(I), completing the cycle. | Confirming the energetic favorability of the final step to ensure catalytic turnover. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. libretexts.org An MEP map illustrates the charge distribution across the molecule's surface, providing a guide to its electrostatic interactions. researchgate.netwalisongo.ac.id

For the active hypervalent iodine species generated from this compound, an MEP map would reveal distinct regions of positive and negative potential. The area around the electrophilic iodine center, which is electron-deficient, would be colored blue, indicating a positive electrostatic potential. This blue region is the site where nucleophiles (electron-rich species) are most likely to attack. Conversely, the oxygen atoms of the sulfonate group, being rich in electron density, would be colored red, indicating regions of negative electrostatic potential. researchgate.net These red regions are susceptible to attack by electrophiles. By analyzing the MEP map, chemists can qualitatively predict the regioselectivity and reactivity of the catalyst with various substrates without needing to run a full reaction simulation.

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color Electrostatic Potential Interpretation Predicted Interaction
Red Most Negative High electron density; electron-rich region. Site for electrophilic attack.
Orange/Yellow Intermediate Negative Moderate electron density. Weak electrophilic interaction.
Green Neutral (Zero Potential) Non-polar region. van der Waals interactions.

| Blue | Most Positive | Low electron density; electron-poor region. | Site for nucleophilic attack. researchgate.net |

Conformational Analysis and Dynamics of Related Systems

The three-dimensional shape and flexibility of a catalyst are critical to its function. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For the hypervalent iodine species derived from this compound, the geometry around the iodine atom is not rigid.

Computational methods can be used to explore the potential energy surface of the catalyst, identifying low-energy conformers and the energy barriers to interconversion between them. This is particularly relevant for understanding the steric environment around the reactive center. The orientation of the ligands attached to the iodine and the conformation of the methylbenzenesulfonate backbone can influence how a substrate approaches the iodine atom. As shown in studies of related hypervalent iodine reagents, specific parameters like the hypervalent bond angle can significantly impact reactivity. frontiersin.org Molecular dynamics simulations can further be used to study the dynamic behavior of the catalyst in solution, providing a more realistic picture of its structural fluctuations over time and how these dynamics might affect its catalytic activity.

Table 4: Conformational Parameters for Analysis

Parameter Description Significance
Dihedral Angle (C-C-S-O) The twist angle around the C-S bond. Determines the orientation of the sulfonate group relative to the aromatic ring.
Dihedral Angle (C-C-I-O) The twist angle around the C-I bond in the active species. Defines the spatial arrangement of ligands around the iodine, affecting steric accessibility.

| Pseudorotation Barriers | Energy required to change the geometry of the hypervalent center (e.g., Berry pseudorotation). | Relates to the fluxionality of the ligands and the catalyst's ability to adopt the correct geometry for reaction. |

Advanced Spectroscopic Property Prediction and Interpretation

While experimental spectroscopy is essential for characterizing chemical compounds, computational methods can predict spectroscopic properties with remarkable accuracy. These predictions serve two main purposes: to validate the structures of synthesized compounds and to identify transient or unstable species that are difficult to observe experimentally.

Using methods like DFT, it is possible to calculate various spectroscopic parameters for this compound and its derivatives. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be predicted and compared to experimental spectra to confirm the molecular structure. Infrared (IR) vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum, such as the characteristic stretches of the S=O bonds in the sulfonate group. For the colored intermediates that may form during the catalytic cycle, Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra. These computational tools are invaluable for interpreting complex experimental data and for providing evidence for the proposed intermediates in a reaction mechanism.

Table 5: Example of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Parameter (Computational) Corresponding Experimental Data Purpose of Comparison
¹³C NMR Chemical shifts (ppm) for each carbon atom. Experimentally measured chemical shifts (ppm). Structural verification and assignment of resonances.
IR Spectroscopy Vibrational frequencies (cm⁻¹) and intensities for functional groups (e.g., S=O, C=C). Measured absorption bands (cm⁻¹). Confirmation of functional groups and bonding.

| UV-Visible Spectroscopy | Maximum absorption wavelengths (λ_max) and oscillator strengths. | Measured λ_max from a UV-Vis spectrophotometer. | Identification of chromophores and electronic transitions, especially in reaction intermediates. |

Advanced Structural Elucidation of Potassium 2 Iodo 5 Methylbenzenesulfonate and Analogues

X-ray Crystallographic Analysis and Crystal Packing Features

While a detailed single-crystal X-ray diffraction analysis for potassium 2-iodo-5-methylbenzenesulfonate (B12818540) is not publicly available, the crystal packing features can be inferred from analyses of closely related structures, such as other iodinated aromatic compounds and aryl sulfonates. researchgate.netnih.govnih.gov The crystal structure is expected to be a complex three-dimensional network stabilized by a variety of intermolecular interactions.

Expected Intermolecular Interactions in Crystalline Potassium 2-iodo-5-methylbenzenesulfonate

Interaction TypeDescriptionProbable Role in Crystal Packing
Ionic Bonding Electrostatic attraction between K⁺ cations and ⁻O₃S- groups.Primary interaction holding the ionic lattice together.
Halogen Bonding Interaction between the iodine atom and sulfonate oxygens (I···O).Directional interaction influencing molecular alignment. nih.gov
π–π Stacking Attraction between the aromatic rings of adjacent anions.Contributes to the stabilization of the layered structure. researchgate.netnih.gov
Hydrogen Bonding Weak C-H···O and C-H···I interactions.Further reinforces the three-dimensional network. nih.gov

Solid-State Structural Influences on Reactivity and Catalytic Activity

The solid-state structure of this compound directly influences its chemical reactivity and catalytic performance. sigmaaldrich.com The compound serves as a precursor to 2-iodoxybenzenesulfonic acid (IBS), a powerful and selective oxidizing agent, and also functions as a catalyst itself for alcohol oxidations. sigmaaldrich.comsigmaaldrich.comnih.gov

The arrangement of molecules in the crystal lattice determines the accessibility of reactive sites. The reactivity of the iodine atom, crucial for its role in oxidation catalysis, can be modulated by its involvement in halogen bonding. nih.gov Strong intermolecular interactions can influence the energy required to activate the iodine center for a chemical reaction. For instance, the oxidation of the related sodium 2-iodobenzenesulfonate to an iodine(V) species occurs in the solid state, highlighting the importance of the crystalline environment in facilitating such transformations. nih.gov

In heterogeneous catalysis, the exposed crystal faces present specific arrangements of functional groups to the reactants. A crystal face that preferentially exposes the sulfonate groups could exhibit different catalytic properties compared to a face that exposes the iodine-substituted part of the molecule. wikipedia.org This anisotropic nature of the crystal surface can lead to selectivity in catalytic reactions. The compound's utility as a greener alternative to stoichiometric hypervalent iodine oxidants stems from its catalytic efficiency, which is intrinsically linked to its solid-state properties that allow for the generation of the active catalytic species. sigmaaldrich.comsigmaaldrich.com The defined, pre-organized structure of the crystalline catalyst can lead to enhanced reaction rates and selectivity compared to reactions carried out in solution.

Environmental and Sustainability Considerations in Hypervalent Iodine Chemistry

Contribution to Green Chemistry Methodologies

Hypervalent iodine compounds are increasingly recognized as environmentally benign alternatives to traditional heavy metal-based reagents. nih.govwalshmedicalmedia.com Their lower toxicity, ready availability, and ease of handling contribute to their green chemistry profile. organic-chemistry.org The development of catalytic systems, in particular, represents a major stride towards sustainable synthesis, directly addressing the core green chemistry principle of catalysis over stoichiometric reagents. eurekaselect.comnih.gov

Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) serves as a precursor to the highly active catalytic species, 2-iodoxybenzenesulfonic acid. sigmaaldrich.comsigmaaldrich.com This system, often using an oxidant like Oxone, facilitates the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids. sigmaaldrich.com This catalytic approach provides a greener alternative to using traditional hypervalent iodine oxidants in stoichiometric amounts, which generates significant iodobenzene (B50100) waste. sigmaaldrich.com

The drive towards greener methodologies in this field also includes the use of environmentally friendly solvents. Research has focused on applying hypervalent iodine reagents in water or recyclable organic solvents, further reducing the environmental footprint of these chemical transformations. eurekaselect.comumn.edu Electrochemical methods, which can generate the active hypervalent iodine species from iodoarenes using electricity, also represent a green approach by minimizing chemical oxidant waste. nih.govnih.gov

Table 1: Comparison of Stoichiometric vs. Catalytic Oxidation Using Hypervalent Iodine Reagents

FeatureStoichiometric Oxidation (e.g., DMP)Catalytic Oxidation (e.g., 2-Iodoxybenzenesulfonic acid)Green Chemistry Principle Addressed
Reagent Usage >100 mol%1-10 mol%Catalysis, Waste Prevention nih.govjddhs.com
Primary Waste Stoichiometric amounts of iodoarene byproductMinimal iodoarene byproduct from catalystWaste Prevention gcande.org
Atom Economy LowHighAtom Economy nih.gov
Process Requires separation of large amounts of byproductSimpler workup, potential for catalyst recyclingReduce Derivatives, Safer Solvents eurekaselect.comnih.gov

Sustainable Catalyst Design and Regenerability

A key focus in sustainable chemistry is the design of catalysts that are not only efficient but also recoverable and reusable, minimizing waste and cost. jspae.com In hypervalent iodine chemistry, significant progress has been made in designing recyclable catalysts, moving away from single-use reagents. eurekaselect.com

Strategies for achieving catalyst regenerability include:

Polymer-Supported Reagents: Attaching the iodoarene moiety to a polymer backbone allows for the easy separation of the catalyst from the reaction mixture by simple filtration. umn.eduresearchgate.net This approach has been shown to be effective, with supported catalysts demonstrating comparable yields to their non-supported counterparts while enabling efficient recovery and recycling. researchgate.net

Ionic Tagging: The structure of Potassium 2-iodo-5-methylbenzenesulfonate is a prime example of this strategy. The sulfonate group acts as an "ionic tag." This feature not only enhances solubility in certain solvent systems but also facilitates the catalyst's recovery from the reaction mixture. nih.gov In electrochemical applications, ionically tagged iodophenylsulfonates can function as both the catalytic mediator and the supporting electrolyte, streamlining the process and simplifying purification. nih.gov

Electrochemical Regeneration: Electrochemical methods provide an elegant solution for in-situ regeneration of the active hypervalent iodine(III) species from its reduced iodoarene form. nih.gov This process uses electrical current as the "oxidant," avoiding the need for chemical terminal oxidants and allowing the catalytic cycle to continue. nih.gov

Table 2: Strategies for Sustainable Hypervalent Iodine Catalyst Design

Design StrategyMechanismAdvantagesChallenges
Polymer Support Covalent attachment of the iodoarene to a solid polymer matrix. umn.eduEasy separation by filtration; high potential for reuse. researchgate.netCan have lower reactivity or altered selectivity compared to homogenous catalysts.
Ionic Tagging Incorporation of an ionic functional group (e.g., sulfonate) onto the iodoarene. nih.govFacilitates recovery; can double as an electrolyte in electrochemical systems. nih.govRequires specific solvent systems for optimal performance and recovery.
Magnetic Nanoparticles Anchoring the catalyst to magnetic nanoparticles.Separation using an external magnetic field.Potential for metal leaching; requires specialized equipment.
Electrochemical Systems In-situ anodic oxidation of the iodoarene to regenerate the active I(III) species. nih.govHigh atom economy; avoids chemical oxidants; precise control. nih.govRequires specialized electrochemical reactors; may have substrate limitations.

Q & A

Q. Table 1: Solubility Data in Common Solvents (25°C)

SolventSolubility (mg/mL)Method UsedReference
Water15.2 ± 0.8Gravimetric
Ethanol89.5 ± 2.3Turbidimetry
DMSO235.0 ± 5.1HPLC-UV

Q. Table 2: Key Spectral Peaks for Characterization

TechniqueKey Peaks/FeaturesReference
¹H NMR (D₂O)δ 2.35 (s, 3H, CH₃), δ 7.82 (d, J=8.4 Hz, Ar-H)
FT-IR1180 cm⁻¹ (S=O asym stretch), 620 cm⁻¹ (C-I)
X-ray DiffractionSpace group P2₁/c, a=7.42 Å, b=10.15 Å

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